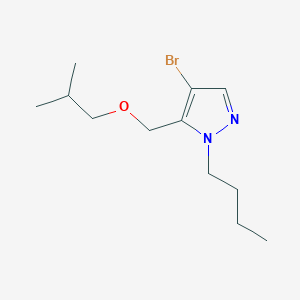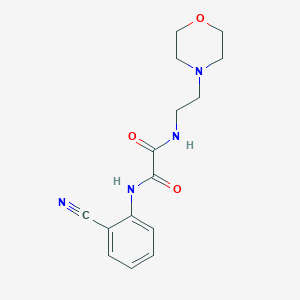![molecular formula C20H19N3O2 B2998661 N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide CAS No. 1904375-51-4](/img/structure/B2998661.png)
N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-([2,3’-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide” appears to be a complex organic compound. It contains a bipyridine moiety (a type of bidentate ligand), an acetamide group (which is a common functional group in organic chemistry), and an o-tolyloxy group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bipyridine moiety, the introduction of the acetamide group, and the attachment of the o-tolyloxy group. The exact synthesis pathway would depend on the specific reactions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The bipyridine moiety could potentially coordinate with metal ions, giving the compound interesting properties.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present. The bipyridine moiety could potentially participate in coordination chemistry, while the acetamide group could undergo various reactions typical of amides.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of the substituents. These could include its solubility, melting point, boiling point, and reactivity.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Reactivity Studies
N-(5-Aminopyridin-2-yl)acetamide (APA), a molecule with a similar pyridinyl acetamide structure, has been extensively studied for its conformational stability, optimized structure using density functional theory (DFT) calculations, vibrational frequencies, and ultraviolet-visible spectroscopy. The molecular electrostatic potential and frontier molecular orbitals of APA indicate high molecular reactivity and stability. Natural bond orbital analysis confirms its bioactivity potential, particularly as a diabetic nephropathy inhibitor based on molecular docking analysis (Asath et al., 2016).
Corrosion Inhibition
The synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, including compounds with long-chain alkyl side chains and acetamide functionalities, demonstrates their effectiveness as corrosion inhibitors. These compounds, tested with steel in acidic and mineral oil media, show promising inhibition efficiencies, highlighting their potential application in protecting materials from corrosion (Yıldırım & Çetin, 2008).
Synthetic Transformations and Rearrangements
Research on the rearrangement of 4-amino-3-halo-pyridines with acyl chlorides and triethylamine resulted in pyridin-4-yl α-substituted acetamide products, illustrating the versatility of pyridinyl acetamides in synthetic organic chemistry. This rearrangement, involving nucleophilic aromatic substitution, highlights the potential for creating diverse molecular structures from pyridinyl acetamide precursors (Getlik et al., 2013).
Medicinal Chemistry and Drug Development
The conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system demonstrates the significance of acetamide derivatives in medicinal chemistry. This pathway highlights the role of acetamide-based compounds in the synthesis of bioactive metabolites with potential therapeutic applications (Högestätt et al., 2005).
Environmental Impact and Toxicology
The study on the cyto-genotoxicity of paracetamol (N-(4-hydroxyphenyl)acetamide) on the zebra mussel demonstrates the environmental and toxicological relevance of acetamide derivatives. The research used a battery of biomarkers to evaluate the sub-lethal effects of paracetamol, indicating its potential impact on aquatic organisms and the importance of understanding the environmental behavior of acetamide-containing compounds (Parolini et al., 2010).
Safety And Hazards
As with any chemical compound, handling “N-([2,3’-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in areas such as coordination chemistry, catalysis, or materials science.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-5-2-3-7-19(15)25-14-20(24)23-12-16-8-10-22-18(11-16)17-6-4-9-21-13-17/h2-11,13H,12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIDLZCMNDOVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)




![2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2998590.png)
![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)

![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)



![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)